molecular formula C18H15N5O3 B2756525 N-(2-methoxyphenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1357974-06-1

N-(2-methoxyphenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No. B2756525
CAS RN: 1357974-06-1
M. Wt: 349.35
InChI Key: WNWCLTKMNBCLJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide, also known as MQAQ, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. MQAQ belongs to the family of quinoxaline derivatives, which have been extensively studied for their pharmacological properties.

Scientific Research Applications

Adenosine Receptor Antagonism

One significant application in scientific research for compounds similar to N-(2-methoxyphenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is their role as adenosine receptor antagonists. These compounds, particularly those from the 1,2,4-triazolo[1,5-a]quinoxaline family, have been identified for their potent and selective antagonism at human A3 adenosine receptors. For example, derivatives like 2-(4-methoxyphenyl)-1,2,4-triazolo[1,5-a]quinoxalin-4-one have shown exceptional potency and selectivity as A3 adenosine receptor antagonists, suggesting a promising avenue for therapeutic exploration. These findings are supported by molecular modeling studies that provide insights into the structural requirements for receptor binding and activity, highlighting the relevance of these compounds in adenosine receptor-targeted research (Catarzi et al., 2005).

Antimicrobial and Anticancer Activity

Another research application for similar triazoloquinoxaline derivatives involves their antimicrobial and anticancer activities. These compounds have been synthesized and evaluated for their potential in treating various bacterial and fungal infections, as well as their ability to act against cancer cell lines. For instance, certain derivatives have shown promising results in vitro for their antibacterial and antifungal properties, as well as cytotoxicity against cancer cells, underscoring their potential as leads for developing new therapeutic agents (Sahi & Paul, 2016).

Positive Inotropic Activity

Compounds within the same chemical family have been explored for their positive inotropic activity, which is the ability to increase the force of heart muscle contraction. This property makes them candidates for treating heart conditions where increased cardiac output is desired. Studies have synthesized and evaluated derivatives for their effects on isolated rabbit heart preparations, identifying compounds that show favorable activity compared to standard drugs, thus indicating potential for cardiovascular therapeutic applications (Zhang et al., 2008).

properties

IUPAC Name

N-(2-methoxyphenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c1-26-15-9-5-2-6-12(15)20-16(24)10-22-13-7-3-4-8-14(13)23-11-19-21-17(23)18(22)25/h2-9,11H,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWCLTKMNBCLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N4C=NN=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

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